Regioisomeric Differentiation: 3-Fluoro-para-ethoxyaniline vs. Ortho Isomer — Molecular Weight and Substitution Pattern
The target compound (C₁₁H₁₁ClFN₃O, MW 255.67) differs from its closest commercial ortho-isomer analog 2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline (C₁₁H₁₂ClN₃O, MW 237.68) by the para- rather than ortho- position of the aniline amino group and the presence of a 3-fluoro substituent (+18 Da mass increment) [1]. In kinase inhibitor design, the 4-(2-alkoxy)-3-fluoroaniline motif has been specifically validated as a privileged scaffold in programs targeting CDK2 and TGF-β type I receptor kinase, with derivatives achieving sub-nanomolar IC₅₀ values and ≥1000-fold selectivity over CDK1 [2]. The ortho isomer lacks this documented scaffold pedigree.
| Evidence Dimension | Molecular weight and substitution pattern (fluoro vs. H) |
|---|---|
| Target Compound Data | MW 255.67 g/mol; 3-fluoro-4-(2-alkoxy)aniline substitution pattern; XLogP3 = 1.9; H-bond donors = 1; H-bond acceptors = 4 |
| Comparator Or Baseline | 2-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]aniline (CAS 1182977-83-8): MW 237.68 g/mol; 2-(2-alkoxy)aniline pattern; no fluorine substituent; XLogP3 ~1.5 (estimated) |
| Quantified Difference | ΔMW = +18.0 Da (fluoro substitution); ΔXLogP3 ≈ +0.4 (computed vs. estimated); para-aniline vs. ortho-aniline geometry |
| Conditions | Computed physicochemical properties from PubChem (2021.05.07 release); MW from vendor specifications (AKSci, Fluorochem) |
Why This Matters
The 3-fluoro-para-ethoxyaniline motif has been validated in peer-reviewed kinase inhibitor programs with demonstrated sub-nanomolar potency, whereas the ortho isomer lacks comparable published biological validation, making the target compound the evidence-supported choice for kinase-focused medicinal chemistry.
- [1] PubChem. (2026). Compound Summary for CID 60136534. NCBI. Fluorochem. (2025). Product Datasheet for CAS 1182977-83-8. View Source
- [2] Tang, J., Shewchuk, L. M., et al. (2003). Anilinopyrazole as selective CDK2 inhibitors. Bioorg. Med. Chem. Lett., 13(18), 2985–2988. View Source
